molecular formula C6H4F2O2 B067399 2,4-Difluororesorcinol CAS No. 195136-71-1

2,4-Difluororesorcinol

Cat. No. B067399
M. Wt: 146.09 g/mol
InChI Key: IBNBFQFUGXNAKU-UHFFFAOYSA-N
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Description

2,4-Difluororesorcinol is a fluorinated building block . It has a molecular weight of 146.09 and its molecular formula is C6H4F2O2 .


Molecular Structure Analysis

The molecular structure of 2,4-Difluororesorcinol consists of a resorcinol ring with two fluorine atoms at the 2 and 4 positions . The SMILES string representation of the molecule is Oc1ccc(F)c(O)c1F .


Physical And Chemical Properties Analysis

2,4-Difluororesorcinol is a solid substance with a melting point range of 57-88 °C . It has a density of 1.5±0.1 g/cm3 and a molar refractivity of 30.0±0.3 cm3 . The compound is soluble in DMSO .

Scientific Research Applications

  • Methods of Application or Experimental Procedures : The whole-body bioconcentration of fipronil and 2,4-Difluororesorcinol, both individually and in a mixture, was evaluated in Danio rerio after a 96-hour exposure . The activities of catalase (CAT) and glutathione S-transferase (GST) in the whole body and in the gills, and the acetylcholinesterase (AChE) in muscle were determined . The gill histopathology and the morphology of the pavement (PVC) and the mitochondria-rich (MRC) cells at the gill surface were also analyzed .

  • Results or Outcomes : Bioconcentration occurred after exposure to fipronil (2.69 L kg −1) and 2,4-D (1.73 L kg −1) individually, and in a mixture of fipronil (3.10 L kg −1) and 2,4-D (1.27 L kg −1) . Whole-body CAT activity was unchanged, and its activity decreased in the gills after exposure to fipronil and increased after exposure to 2,4-D and the mixture . GST and AChE increased after single exposure to each pesticide and the mixture of both . Fish exposed to the mixture increased the MRC fractional area (MRCFA), suggesting possible ionic regulation disturbance, and reduced the microridge of the PVC surface . Synergistic interactions occurred in the CAT activity and MRCFA after exposure to the mixture of pesticides . The results indicate that the recommended application dose of fipronil and 2,4-D, single or in mixture, for sugarcane crops affects this fish species, altering its homeostasis .

Safety And Hazards

2,4-Difluororesorcinol is classified as Acute Tox. 3 Oral, indicating that it’s toxic if swallowed . It’s recommended to avoid eating, drinking, or smoking when using this product. If swallowed, immediate medical attention is required .

properties

IUPAC Name

2,4-difluorobenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2O2/c7-3-1-2-4(9)5(8)6(3)10/h1-2,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNBFQFUGXNAKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30445607
Record name 2,4-DIFLUORORESORCINOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluororesorcinol

CAS RN

195136-71-1
Record name 2,4-DIFLUORORESORCINOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Difluororesorcinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of Compound 3 (0.64 g, 3.7 mmol) in dichloromethane (0.3M, anhydrous) at room temperature under nitrogen is treated with boron tribromide solution (3.0 equivalents, 1.0M in dichloromethane, Aldrich or Fluka) via syringe over five minutes. The reaction is monitored by TLC, and takes 24-48 hours to reach completion; an additional 0.5 equivalents of boron tribromide solution is sometimes necessary to drive the reaction to completion. The reaction mixture is carefully quenched with water, and the resulting mixture is stirred until all precipitate dissolves. The resulting solution is extracted twice with ether. The ether extract is washed twice with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure and purified by sublimation to yield 0.49 g (90%) of Compound 4 as a colorless crystalline solid: m.p. 100°-101° C.; 1H NMR (CDCl3) 8.99 (s, 1H), 8.62 (s, 1H), 6.32 (td, 1H), 6.05 (m, 1H); 19F (CDCl3) 145.4 (m, 1F), 156.0 (m, 1F). Anal. calc. for C6H4O2F2 ; C, 49.33; H, 2.76. Found: C, 48.96; H, 3.21; N, 0.028.
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